(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine
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Overview
Description
2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine, or 2C8MQB for short, is an organic compound with a wide range of applications in scientific research. This compound has been used for a variety of purposes, including in the synthesis of other compounds, as a reagent for biochemical reactions, and as a therapeutic agent for a variety of conditions.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been explored in the context of synthesizing new quinoxaline derivatives with the anticipation of optimized antimicrobial activity. For instance, the nucleus of 2-chloro-3-methylquinoxaline served as a foundation for generating new compounds through molecular transformations, aiming at the development of substances with potent antimicrobial properties. The synthesis involved replacing the C2 chlorine with an ether linkage attached to a benzene ring, further processed to yield new Schiff bases containing quinoxaline moieties. These derivatives exhibited significant antimicrobial activities, showcasing the compound's potential in medicinal chemistry and drug development (Singh et al., 2010).
Synthesis of Naphthyridinones and Naphthyridines
Research has also focused on the synthesis of naphthyridinones and naphthyridines, highlighting the compound's utility as an intermediate in organic synthesis. The conversion of chloroquinolines into methoxyquinolines, followed by cyclization, produced various naphthyridine derivatives. These processes underline the compound's significance in constructing complex molecular architectures, useful in the development of novel organic materials with potential applications in various fields, including material science and pharmaceuticals (Manoj & Prasad, 2009; Prabha & Prasad, 2012).
Development of Fluorescence Applications
Another intriguing application involves the development of fluorescence applications, particularly through the synthesis of rhenium tricarbonyl core complexes. These complexes, incorporating ligands derived from quinoline and other derivatives, exhibit potential for use in luminescence spectroscopy, offering avenues for bioimaging and sensor development. The comprehensive characterization of these complexes, including their photophysical properties, paves the way for their application in fluorescent probes and imaging agents, contributing to advancements in biomedical research (Wei et al., 2006).
Antituberculosis Activity
The compound's derivatives have been evaluated for their antituberculosis activity, underscoring its potential as a lead in developing anti-Mycobacterium tuberculosis agents. The synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives and their subsequent evaluation revealed that specific substituents on the quinoxaline nucleus significantly influence in vitro activity against Mycobacterium tuberculosis. This research highlights the compound's role in the discovery of new therapeutic agents, demonstrating its value in addressing global health challenges such as tuberculosis (Jaso et al., 2005).
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, have been known to interact with various biological targets, including enzymes and receptors . The specific role of these targets can vary widely, from involvement in cellular signaling pathways to direct effects on cell growth and survival.
Mode of Action
Quinoline derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinoline derivatives have been shown to inhibit enzyme activity, thereby affecting the biochemical reactions that these enzymes catalyze .
Biochemical Pathways
Given the broad range of biological activities associated with quinoline derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways involved in cell growth and survival, inflammation, and other cellular processes.
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule are important indicators of whether it possesses suitable adme properties or not . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, is found to be active with an inhibition concentration value of (ic 50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
Properties
IUPAC Name |
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-4-3-5-15-10-16(19(20)22-18(13)15)12-21-11-14-6-8-17(23-2)9-7-14/h3-10,21H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWIFPUYKQQKQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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